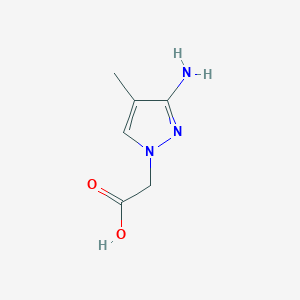

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-9(3-5(10)11)8-6(4)7/h2H,3H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHTGCTMLLZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267099 | |

| Record name | 3-Amino-4-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-90-8 | |

| Record name | 3-Amino-4-methyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid

Established Synthetic Pathways to the 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid Scaffold

The construction of the 3-amino-4-methyl-1H-pyrazole core, which is central to the target molecule, relies on established and versatile synthetic transformations. These pathways typically involve the formation of the five-membered heterocyclic ring from acyclic precursors.

The most fundamental and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a compound containing a hydrazine (B178648) moiety and a 1,3-dielectrophilic species. mdpi.comchim.it This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazole ring. nih.gov For the synthesis of 3-aminopyrazoles, α,β-unsaturated nitriles or β-ketonitriles are particularly effective 1,3-dielectrophilic partners. chim.it

The reaction mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine derivative onto one of the electrophilic centers of the 1,3-dicarbonyl or equivalent system, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com When an asymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield a mixture of two regioisomers, although reaction conditions can often be tuned to favor one product. nih.govnih.gov

To obtain the this compound scaffold, a common strategy would involve the reaction of a hydrazine derivative of acetic acid (e.g., ethyl hydrazinoacetate hydrochloride) with a suitably substituted 3-carbon synthons like 2-methyl-3-oxobutanenitrile (B1198327) or (E)-2-cyano-3-methylbut-2-enoate. The cyano group serves as a precursor to the 3-amino group on the final pyrazole ring.

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.govnih.gov Several one-pot methodologies have been developed for pyrazole synthesis that can be adapted for the pyrazole-acetic acid core. rsc.org These often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then immediately reacts with a hydrazine derivative. mdpi.combeilstein-journals.org

For instance, a three-component reaction could be devised involving an enolate, a carboxylic acid chloride, and a hydrazine derivative. beilstein-journals.org Another approach is the multi-component reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound like malononitrile, which can yield complex pyrazole structures in a single step. researchgate.net Such strategies streamline the synthesis process, making it more time- and cost-effective compared to traditional multi-step procedures.

Hydrazinolysis fundamentally refers to the cleavage of a chemical bond by the action of hydrazine. In the context of pyrazole synthesis, this term is often used to describe the cyclocondensation reaction where hydrazine acts as the binucleophile to attack and cyclize a 1,3-dielectrophile, effectively causing the "lysis" or transformation of the starting material's functional groups to form the ring. nih.gov

For example, the reaction of hydrazine with β-enaminones or α,β-unsaturated carbonyl compounds are key hydrazinolysis-based routes. mdpi.com The reaction of hydrazine with α,β-alkynic aldehydes or ketones also proceeds via a cyclocondensation mechanism to afford pyrazoles, sometimes with excellent regioselectivity. mdpi.com These methods are integral to the synthesis of the pyrazole core, where hydrazine provides the essential N-N bond of the heterocyclic ring.

The Knorr pyrazole synthesis, first reported in 1883, is the classic method involving the reaction of a β-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.gov This pathway remains one of the most reliable and frequently used methods for preparing pyrazoles. The versatility of this approach stems from the wide availability of both β-dicarbonyl compounds and hydrazine derivatives. mdpi.com

To achieve the 3-amino-4-methyl substitution pattern, a specialized β-dicarbonyl equivalent is required. β-Ketonitriles, such as 2-acetylacetonitrile, are ideal precursors. The reaction of a β-ketonitrile with hydrazine hydrate (B1144303) or a substituted hydrazine leads directly to the formation of a 3-aminopyrazole (B16455). beilstein-journals.org The methyl group at the 4-position of the target molecule would necessitate a precursor like 2-methyl-3-oxobutanenitrile. The subsequent N-alkylation with an acetic acid derivative would complete the synthesis of the target compound.

Advanced Synthetic Techniques Applied to this compound and Analogues

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, advanced techniques are increasingly being adopted. These methods often lead to shorter reaction times and cleaner reaction profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds like pyrazoles. alliedacademies.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating methods. nanobioletters.comdergipark.org.tr

This technique has been successfully applied to various pyrazole syntheses, including one-pot, multi-component reactions and cyclocondensation reactions. alliedacademies.orgnih.gov For example, the synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines can be efficiently catalyzed by p-toluenesulfonic acid under microwave irradiation, yielding the desired products in minutes with high purity. tsijournals.com The direct N-heterocyclization of hydrazines with metal-diketone complexes has also been achieved under microwave conditions, providing trisubstituted pyrazoles in excellent yields. nih.gov These microwave-assisted protocols offer a rapid and efficient pathway to the this compound scaffold and its analogues.

The table below summarizes various microwave-assisted synthetic approaches for pyrazole derivatives, highlighting the significant rate enhancement and efficiency of this technology.

| Starting Materials | Catalyst/Conditions | Product Type | Time | Yield (%) | Reference |

| 6-chloropyrazine-2-carboxylic acid hydrazide, substituted benzoylacetonitriles | Glacial acetic acid, methanol, MW | (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones | 10-15 min | 72-82% | alliedacademies.org |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol (B145695), acetic acid, MW (100°C) | 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole | 7 min | - | dergipark.org.tr |

| β-ketonitrile, hydrazine | p-TSA, toluene, MW (100°C) | 3-amino-1H-pyrazoles | 2-5 min | 85-95% | tsijournals.com |

| Chalcones, hydrazides | Glacial acetic acid, ethanol, MW | Substituted pyrazoles | 3-5 min | 72-85% | jpsionline.com |

| Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydes | Potassium t-butoxide, methanol, MW | 4H-Pyrano[2,3-c]pyrazoles | < 5 min | 79-85% | nanobioletters.com |

| Enones, semicarbazide (B1199961) hydrochloride | Pyridine, methanol/water, MW (100 W, 70°C) | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 4 min | 82-96% | dergipark.org.tr |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry technique, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. eurekaselect.com The application of ultrasonic irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. rsc.orgnih.gov

While specific studies detailing the ultrasound-assisted synthesis of this compound are not prevalent, the methodology has been successfully applied to the synthesis of various aminopyrazole and pyrazole derivatives, demonstrating its feasibility for this class of compounds. For instance, pyrazolyl thiourea (B124793) derivatives have been synthesized rapidly using ultrasound-mediated methods. The process involves the sonication of 4-R-benzoyl isothiocyanates with appropriate aminopyrazoles in acetonitrile (B52724) to yield the target compounds. arabjchem.org This approach highlights the utility of sonochemistry in forming C-N bonds, a crucial step in synthesizing complex pyrazole derivatives.

Another study demonstrates the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine (B124118) hydrochloride in an acetic acid/water solution under ultrasound irradiation. nih.gov This method resulted in excellent yields (83–96%) within a short timeframe (1.5–2 hours) at room temperature, showcasing the synergistic effect of ultrasound and an acidic aqueous medium. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized via a three-component reaction in acetic acid under ultrasound irradiation, eliminating the need for any additional catalyst or promoter. researchgate.net

The table below summarizes findings from studies on ultrasound-assisted synthesis of related pyrazole compounds, illustrating the typical conditions and advantages of this technique.

| Precursors | Catalyst/Solvent | Product Type | Yield (%) | Time | Reference |

| 4-R-benzoyl isothiocyanates, Aminopyrazoles | Acetonitrile | Pyrazolyl thioureas | 70-77% | Not specified | arabjchem.org |

| Chalcones, Phenylhydrazine HCl | Sodium acetate/Acetic acid in water | 1,3,5-Triaryl-2-pyrazolines | 83-96% | 1.5-2 h | nih.gov |

| α,β-Unsaturated cyanoester, Phenyl hydrazine | Cu(I) / Sodium ethoxide | 1,5-Disubstituted pyrazoles | High | 75-90 min | asianpubs.org |

| 5-Aminopyrazole, 4-Hydroxycoumarin, Isatin | p-TSA in water | Spiro[indoline-pyrazolo-pyridine]diones | Excellent | 6 h | nih.gov |

These examples underscore the potential of ultrasound-assisted protocols for the efficient and environmentally benign synthesis of pyrazole derivatives, including the target compound this compound.

Mechanochemical Approaches in Pyrazole Derivative Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), represents a powerful solvent-free technique in line with green chemistry principles. thieme-connect.com This approach can lead to different reaction pathways and selectivities compared to traditional solution-phase synthesis and avoids the use of bulk solvents, thus reducing waste and environmental impact. rsc.orgthieme-connect.com

The synthesis of pyrazoles via mechanochemical ball milling has been effectively demonstrated. One notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.comthieme-connect.com In this procedure, the reactants are vibrated at high frequency with stainless steel balls in a metal jar. An oxidant is subsequently added, and the process is repeated. This solvent-free method shortens reaction times, improves yields, and simplifies workup to a simple dispersion in water and filtration, compared to parallel experiments in organic solvents which resulted in lower yields and undesired by-products. thieme-connect.com

While the direct mechanochemical synthesis of this compound has not been specifically documented, the success of this method for the pyrazole core suggests its applicability. The general strategies for pyrazole formation, such as the condensation of 1,3-dicarbonyl compounds with hydrazines or the reaction of α,β-unsaturated carbonyls with hydrazines, are amenable to mechanochemical conditions. thieme-connect.com This methodology stands out as a promising, sustainable alternative for the synthesis of pyrazole derivatives. rsc.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles like this compound. The cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine can lead to the formation of two different regioisomers. thieme-connect.comnih.gov

The choice of solvent and catalyst can significantly influence the reaction's outcome. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones and phenylhydrazine, the use of acetic acid as a solvent with iodine as a catalyst has been shown to produce the desired pyrazole in good yield. nih.gov Studies on the condensation of arylhydrazine hydrochlorides with unsymmetrical 1,3-diketones have revealed that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), provide significantly higher regioselectivity compared to commonly used protic solvents like ethanol or acetic acid. thieme-connect.com The reaction of β-oxodithioesters with arylhydrazines has also been reported as a highly regioselective route to 1-aryl-3,4,5-substituted pyrazoles. acs.org

For the synthesis of the target molecule's 1,3,4-trisubstituted pyrazole core, controlling the regioselectivity is paramount to ensure the correct placement of the amino, methyl, and N-acetic acid groups. The literature suggests that careful selection of precursors and reaction conditions is necessary to favor the desired isomer over other potential products. mdpi.com

Stereoselectivity is relevant when a molecule contains chiral centers. The parent compound, this compound, is achiral. However, stereoselectivity would become a crucial factor in the synthesis of its derivatives if a chiral center is introduced, for example, by substitution on the acetic acid side chain. Asymmetric synthesis of pyrazole derivatives often employs the nucleophilic addition of pyrazolin-5-ones to various acceptors, catalyzed by organo- or metal-catalysts, to create tetrasubstituted stereocenters with high enantioselectivity. rwth-aachen.de Furthermore, the stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles by choosing to perform the reaction with or without a silver carbonate catalyst. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of pyrazole derivatives is an area where these principles have been actively applied.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes the generation of volatile organic compound (VOC) waste, simplifies purification, and can reduce reaction times and energy usage. Several solvent-free methods are applicable to the synthesis of the aminopyrazole scaffold.

One approach involves the use of heterogeneous catalysts. For example, 5-aminopyrazole derivatives have been synthesized in high yields (88-95%) by reacting ketene (B1206846) N,S-acetals with hydrazine hydrate under solvent-free conditions using V₂O₅/SiO₂ as a catalyst. nih.gov Microwave-assisted solvent-free reactions provide another efficient route. The hetero-Diels-Alder reaction of N,N-dimethylpyrazoylimines with N-arylmaleimides has been achieved under microwave irradiation without any solvent to produce pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org Additionally, an iodine-mediated cascade reaction has been developed for the synthesis of aminopyrazole thioether derivatives that proceeds in the absence of both metals and solvents. acs.org

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Ketene N,S-acetals, Hydrazine hydrate | V₂O₅/SiO₂ | 5-Aminopyrazoles | 88-95% | nih.gov |

| β-Ketonitriles, Hydrazines | Iodine, solvent-free | Aminopyrazole thioethers | 55-75% | acs.org |

| N,N-dimethylpyrazoylimines, N-arylmaleimides | Microwave-assisted (80 W) | Pyrazolo[3,4-b]pyridines | Not specified | beilstein-journals.org |

Use of Acetic Acid as a Reaction Medium or Catalyst

Acetic acid is an inexpensive, readily available, and relatively benign solvent and acid catalyst that is frequently employed in pyrazole synthesis. nih.gov It can serve multiple roles, acting as a solvent, a catalyst, or a co-solvent to promote reactions and influence selectivity.

In a one-pot synthesis of novel pyrazole-s-triazine derivatives, reactions were carried out in either an ethanol-acetic acid mixture or neat acetic acid, proving to be an efficient protocol with high yields and short reaction times. nih.gov Acetic acid has also been used to catalyze the condensation of phenylhydrazine with acetophenones to form hydrazone precursors for 4-formylpyrazoles. mdpi.com Furthermore, the cyclocondensation of α,β-ethylenic ketones with phenylhydrazine in acetic acid, in the presence of iodine, affords 1,3,5-trisubstituted pyrazoles in good yields. nih.gov

The table below presents examples where acetic acid is used as a medium or catalyst in the synthesis of pyrazole derivatives.

Chemical Transformations and Derivatization Strategies of 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid

Functional Group Interconversions of the Acetic Acid Moiety

The acetic acid side chain is a primary site for modification, allowing for the synthesis of esters, amides, and other carboxylic acid derivatives, or its complete removal through decarboxylation.

Esterification Reactions

The esterification of the carboxylic acid group in 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid is a fundamental transformation for creating derivatives with modified solubility and pharmacokinetic properties. Due to the presence of the basic amino group, the molecule can exist as a zwitterion, which can complicate standard esterification procedures. However, methods developed for amino acids are readily applicable.

One common and effective method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol, at room temperature. mdpi.com This system generates HCl in situ, which protonates the amino group and catalyzes the esterification of the carboxylic acid, leading to the formation of the corresponding ester hydrochloride salt in good to excellent yields. mdpi.com Another approach employs thionyl chloride in alcohol, a classic method for converting amino acids to their ester hydrochlorides. researchgate.net

For more sensitive substrates or when milder conditions are required, esterification can be achieved in ionic liquids. For instance, using 1,3-dimethylimidazolium methanesulfonate as a medium allows for the esterification of unprotected amino acids with reagents like benzyl chloride under mild conditions. researchgate.net These methods avoid the need for harsh acidic catalysts and can provide pure products with simple work-up procedures. researchgate.net The synthesis of related heterocyclic acetates, such as 2-(1H-1,2,4-triazol-3-yl)acetates, has been achieved through strategies like the Pinner reaction, showcasing alternative routes to ester derivatives from related precursors. nih.gov

Decarboxylation Pathways

The removal of the carboxymethyl group via decarboxylation is a more challenging transformation that typically requires elevated temperatures and the use of catalysts. The decarboxylation of heterocyclic acetic acids is known to be influenced by the nature of the heterocyclic ring and the stability of the resulting carbanion intermediate. semanticscholar.org

For pyrazole (B372694) derivatives, specific conditions have been developed. For example, the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids has been successfully carried out using copper compounds in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), at temperatures ranging from 80°C to 120°C. google.com While this applies to a carboxylic acid directly attached to the ring, similar principles of metal-catalyzed decarboxylation could be adapted for the acetic acid moiety, likely proceeding through a chelation-assisted mechanism. Another potential route is halodecarboxylation, where the carboxylic acid is replaced by a halogen atom, a reaction that has been applied to various aromatic and heteroaromatic acids. acs.org

Transformations Involving the Pyrazole Ring and Amino Group

The 3-amino-1H-pyrazole core is a highly reactive precursor for building more complex molecular architectures, particularly fused heterocyclic systems. The exocyclic amino group and the adjacent ring nitrogen (N2) act as a binucleophilic system, readily reacting with bis-electrophiles.

Nucleophilic Substitution Reactions

While the pyrazole ring itself is electron-rich and generally unreactive towards nucleophiles, the exocyclic amino group is a potent nucleophile. chim.it This group is the primary site for alkylation, acylation, and condensation reactions. Aminopyrazoles are widely utilized as building blocks in synthetic chemistry, where the amino group's nucleophilicity is harnessed to form new carbon-nitrogen or heteroatom-nitrogen bonds. chim.it For instance, the reaction of the amino group with electrophilic reagents is a key step in the derivatization strategies discussed below, including the formation of fused rings and the attachment of moieties to enhance biological activity. acs.orgnih.gov

Formation of Fused Heterocyclic Systems (e.g., s-triazines, thiazoles, pyrazolopyrimidines)

The condensation of this compound with various reagents provides access to a diverse range of fused heterocyclic compounds with significant therapeutic potential.

s-Triazines: Pyrazolo-s-triazine derivatives can be synthesized by reacting the amino group with a suitable triazine precursor. A common method involves the stepwise nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-s-triazine (cyanuric chloride). mdpi.comnih.govrasayanjournal.co.in The reaction can be controlled by temperature to achieve mono-, di-, or tri-substituted triazines. For example, reacting an aminopyrazole with cyanuric chloride at low temperatures (0-5°C) typically allows for the substitution of one chlorine atom, with subsequent substitutions requiring higher temperatures. mdpi.com This approach has been used to create extensive libraries of pyrazolyl-s-triazine hybrids. nih.gov

Thiazoles: The synthesis of thiazoles fused or appended to a pyrazole core is often achieved through multicomponent reactions. The Hantzsch thiazole synthesis, or variations thereof, is a common strategy. acgpubs.org This can involve the reaction of an α-haloketone with a thiourea (B124793) or thiosemicarbazide derivative, where the aminopyrazole moiety is incorporated into one of the starting materials. acgpubs.orgmdpi.com For example, pyrazole carbaldehydes can be condensed with thiosemicarbazides and α-haloketones in a one-pot reaction to afford 2,4-disubstituted thiazolyl pyrazole derivatives. mdpi.com

Pyrazolopyrimidines: The formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system is one of the most widely reported transformations for 3-aminopyrazoles. nih.govnih.gov This is typically achieved by reacting the aminopyrazole with a 1,3-bis-electrophile, such as a β-dicarbonyl compound (e.g., acetylacetone), an enaminone, or a malononitrile derivative. nih.govnih.govekb.eg The reaction proceeds via an initial condensation with the exocyclic amino group, followed by an intramolecular cyclization involving the pyrazole ring nitrogen. nih.gov Microwave-assisted, three-component reactions of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be a highly efficient method for synthesizing these fused systems, significantly reducing reaction times. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from Aminopyrazole Precursors

| Fused System | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | β-Dicarbonyl Compounds (e.g., Acetylacetone) | Reflux in ethanol (B145695) or acetic acid | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine | Enaminones, Malononitrile | Microwave irradiation, solvent-free | nih.govnih.gov |

| ***s*-Triazine Derivatives** | Cyanuric Chloride, Substituted Amines | Stepwise, temperature-controlled (0°C to reflux) in acetone/water | mdpi.comrasayanjournal.co.in |

| Thiazole Derivatives | α-Haloketones, Thiosemicarbazides | One-pot reaction, reflux in ethanol or grinding at room temperature | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Formic Acid, Alkylating Agents | Reflux in formic acid, followed by alkylation | nih.gov |

Derivatization for Enhanced Biological Activity

Derivatization of the this compound scaffold is a key strategy for the discovery of new therapeutic agents. By modifying the core structure, researchers can fine-tune the molecule's pharmacological profile.

A primary strategy involves the creation of hybrid molecules by forming the fused heterocyclic systems described above. These fused systems often exhibit enhanced biological activity compared to the parent aminopyrazole. For instance:

Anticancer Activity: Pyrazolyl-s-triazine hybrids have been investigated as inhibitors of EGFR/PI3K/AKT/mTOR signaling pathways in breast cancer cells. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been developed as novel CDK2 inhibitors for cancer therapy. rsc.org

Antimicrobial Activity: The combination of pyrazole and thiazole scaffolds has led to the development of new compounds with good to moderate antibacterial and antifungal activities. mdpi.com Fused pyrazolo[1,5-a]pyrimidine systems have also demonstrated antimicrobial properties. ekb.eg

Beyond fusing rings, derivatization can involve attaching various substituents to modulate activity. For example, the synthesis of pyrazole derivatives containing different aryl groups attached via Suzuki-Miyaura cross-coupling reactions allows for the exploration of a wide chemical space to optimize biological effects. nih.gov

Table 2: Examples of Derivatization Strategies and Associated Biological Activities

| Derivative Class | Synthetic Strategy | Target/Biological Activity | Reference |

|---|---|---|---|

| Pyrazolyl-s-Triazines | Condensation with substituted s-triazines | Anticancer (EGFR/PI3K/AKT/mTOR inhibition) | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclization with formic acid/hydrazine (B178648) and subsequent derivatization | Anticancer (CDK2 inhibition) | rsc.org |

| Pyrazolyl-Thiazoles | One-pot multicomponent reaction | Antimicrobial (Antibacterial, Antifungal) | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Reaction with β-dicarbonyls or enaminones | Antimicrobial, Kinase Inhibition | nih.govekb.eg |

| Aryl-Substituted Pyrazoles | Sandmeyer iodination followed by Suzuki coupling | Building blocks for biologically active compounds | nih.gov |

Introduction of Amino Acid Derivatives

The structure of this compound is well-suited for the incorporation of amino acid derivatives, creating hybrid molecules with potential applications in medicinal chemistry. The coupling can be achieved through two primary pathways:

Amide bond formation at the acetic acid moiety: The carboxylic acid group of the pyrazole derivative can be activated using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate amide bond formation with the amino group of an amino acid or peptide. researchgate.netbachem.com This strategy results in the extension of a peptide chain from the N-1 position of the pyrazole ring.

Amide bond formation at the 3-amino group: Alternatively, the amino group at the C-3 position of the pyrazole ring can act as a nucleophile, reacting with the activated carboxyl group of an N-protected amino acid. nih.gov This approach attaches the amino acid directly to the pyrazole core, offering a different vector for structural elaboration.

These methods allow for the systematic introduction of various amino acid residues, enabling the exploration of structure-activity relationships by modifying properties such as chirality, charge, and hydrophobicity.

Multi-component Reactions for Library Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating libraries of complex molecules in a single step, adhering to the principles of green chemistry by maximizing atom economy and reducing waste. researchgate.net The 3-aminopyrazole (B16455) scaffold is a valuable building block in such reactions, leveraging the reactivity of its amino group and adjacent ring carbon. researchgate.netresearchgate.net While specific examples for this compound are not extensively documented, the reactivity of analogous 3- and 5-aminopyrazoles demonstrates the potential of this compound class in MCRs for library generation. mdpi.com

For instance, 3-aminopyrazoles readily participate in three-component reactions with aldehydes and various active methylene (B1212753) compounds (like malononitrile or β-ketoesters) to yield fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov These reactions are often catalyzed by acids or bases and can be performed under microwave irradiation to shorten reaction times. mdpi.comnih.gov The diversity of the resulting library can be expanded by varying the aldehyde and the active methylene component.

Below is a table summarizing representative multi-component reactions involving aminopyrazole cores, which illustrates the types of scaffolds that could be generated from this compound.

| Aminopyrazole Reactant | Other Reactants | Catalyst/Conditions | Fused Heterocyclic Product |

| 3-Aminopyrazole | Aldehyde, Malononitrile | Base (e.g., Pyridine) | 7-Aminopyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | Aldehyde, Cyclic β-diketone | Acetic Acid, TFA | Pyrazolo[3,4-b]pyridine |

| 3-Aminopyrazole | Aldehyde, Sulfoxonium Ylide | Rh(III) catalyst, Microwave | Pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | Arylglyoxal, Naphthoquinone, Indole (B1671886) | Sulfamic Acid | Benzo[f]indole-fused Pyrazole |

This table presents examples of multi-component reactions with general aminopyrazole structures to illustrate the potential synthetic pathways for the subject compound. researchgate.netnih.govbeilstein-journals.orgnih.gov

Strategies for Introducing Molecular Complexity

Increasing molecular complexity is a central goal in synthetic chemistry, particularly for the discovery of novel bioactive compounds. The this compound scaffold serves as an excellent starting point for building structurally complex molecules.

One of the most effective strategies is the synthesis of fused heterocyclic systems through cyclocondensation reactions. beilstein-journals.orgnih.gov The aminopyrazole moiety can act as a binucleophile, reacting with 1,3-bielectrophilic compounds to form fused six-membered rings. For example, condensation with β-ketoesters or enaminones can lead to the formation of pyrazolopyrimidines or pyrazolopyridines, respectively. nih.govnih.gov These reactions significantly increase the structural rigidity and complexity of the initial molecule, often leading to compounds with distinct pharmacological profiles.

Another key strategy involves the derivatization of the exocyclic functional groups. The acetic acid side chain can be converted into various other functional groups, or it can be used as a handle to attach larger molecular fragments. Similarly, the amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions to introduce new substituents and increase molecular diversity. nih.gov

Furthermore, multi-component reactions, as discussed in the previous section, represent a powerful tool for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.comtandfonline.com The combination of these strategies allows for a systematic and efficient exploration of the chemical space around the this compound core, facilitating the generation of novel and structurally elaborate compounds.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

The proton NMR spectrum (¹H NMR) would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to its assignment.

A hypothetical ¹H NMR spectrum in a solvent like DMSO-d₆ would likely display:

A singlet for the C5-H proton on the pyrazole (B372694) ring.

A singlet for the methylene (B1212753) protons (-CH₂-) of the acetic acid group.

A singlet for the methyl group (-CH₃) protons at the C4 position of the pyrazole ring.

A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with solvent protons.

A very broad singlet for the carboxylic acid proton (-COOH), which is also exchangeable.

Table 1: Hypothetical ¹H NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 1H | H-5 (pyrazole) |

| Value | Singlet | 2H | CH₂ (acetic acid) |

| Value | Broad Singlet | 2H | NH₂ |

| Value | Singlet | 3H | CH₃ |

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show a distinct signal for each unique carbon atom.

Expected signals would include:

A signal for the carbonyl carbon (-COOH) of the acetic acid, typically found in the 170-180 ppm range.

Three distinct signals for the carbon atoms of the pyrazole ring (C3, C4, and C5).

A signal for the methylene carbon (-CH₂-).

A signal for the methyl carbon (-CH₃), typically appearing in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Value | C=O (Carboxylic Acid) |

| Value | C-3 (pyrazole, attached to NH₂) |

| Value | C-5 (pyrazole) |

| Value | C-4 (pyrazole, attached to CH₃) |

| Value | CH₂ (acetic acid) |

Two-dimensional (2D) NMR techniques are essential for confirming structural assignments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, particularly correlating protons to nitrogen-15 (¹H-¹⁵N HMBC), would be invaluable for this molecule. This technique would show correlations between protons and nitrogen atoms that are two or three bonds away. Expected correlations would confirm the N1-substitution of the acetic acid group by showing a cross-peak between the methylene (-CH₂) protons and the N1 nitrogen of the pyrazole ring. It would also show correlations between the amino (-NH₂) protons and the C3 carbon, confirming the position of the amino group.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the accurate mass of the molecular ion. This technique provides a highly precise mass measurement, which allows for the calculation of the elemental formula. For 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid (C₆H₉N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a very low margin of error (typically <5 ppm).

Table 3: Hypothetical HRMS-ESI Data (Note: This table is a representation of expected data and is not based on experimental results.)

| Ion | Calculated m/z | Found m/z |

|---|

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely include the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the pyrazole ring itself. Analysis of these fragments would provide further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm their molecular structure.

The primary amino group (-NH₂) on the pyrazole ring typically shows two distinct stretching vibrations in the region of 3410-3200 cm⁻¹. For instance, in some 3-amino-4-methylthiophene derivatives, which share the aminomethyl substructure, asymmetric and symmetric NH₂ stretching bands appear around 3410 cm⁻¹ and 3346 cm⁻¹, respectively scielo.br. Similarly, various aminopyrazole derivatives exhibit strong N-H stretching bands in the 3411-3197 cm⁻¹ range nih.gov. In derivatives like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline N-H stretches are observed at 3328 cm⁻¹ and 3448 cm⁻¹ mdpi.com.

The carbonyl group (C=O) of the acetic acid moiety is expected to show a strong absorption band. In related pyrazole derivatives containing a carbonyl group, this stretch is typically observed in the 1735-1650 cm⁻¹ range. For example, the C=O stretch in ethyl 2-(1H-pyrazol-1-yl)acetate is found at 1735 cm⁻¹ semanticscholar.org. In other derivatives, such as N'-arylidene carbohydrazides, the amide C=O stretch appears around 1593 cm⁻¹ scielo.br.

The pyrazole ring itself displays characteristic vibrations. The C=N stretching vibration within the pyrazole ring is often observed around 1662-1587 cm⁻¹ openmedicinalchemistryjournal.comexcli.de. The C=C stretching of the pyrazole ring can be seen at approximately 1491-1451 cm⁻¹ excli.de. Furthermore, the N-N bond within the pyrazole ring gives rise to a stretching band around 1111 cm⁻¹ excli.de. Aromatic ring stretches in phenyl-substituted derivatives are typically seen in the 1626 cm⁻¹ region mdpi.com.

The table below summarizes the characteristic IR absorption bands for functional groups found in derivatives related to this compound.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3411 - 3197 | nih.gov |

| Amino (-NH₂) | N-H Stretch | 3448, 3328 | mdpi.com |

| Carbonyl (C=O) | Stretch (Ester) | 1735 | semanticscholar.org |

| Carbonyl (C=O) | Stretch (Amide) | 1694 - 1652 | openmedicinalchemistryjournal.com |

| Pyrazole Ring | C=N Stretch | 1662 - 1587 | openmedicinalchemistryjournal.comexcli.de |

| Pyrazole Ring | C=C Stretch | 1495 - 1451 | excli.de |

| Pyrazole Ring | N-N Stretch | 1112 | excli.de |

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms in the solid state, confirming molecular connectivity and revealing details about conformation and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the available literature, studies on closely related derivatives offer significant insights into the expected structural features.

For example, the crystal structure of (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, which contains the 5-amino-3-methyl-1-phenyl-pyrazole core, has been determined researchgate.net. In this derivative, the pyrazole ring is essentially planar. The phenyl, furan, and benzene rings are oriented at dihedral angles of 47.07°, 85.76°, and 86.04°, respectively, relative to the pyrazole ring researchgate.net. The crystal packing is stabilized by a network of N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, which link the molecules into sheets researchgate.net.

The table below presents crystallographic data for derivatives containing the aminomethyl pyrazole structural motif.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | C₁₈H₁₅N₃O₂ | Monoclinic | P2₁/n | 10.0451 | 15.0631 | 12.2008 | 123.257 | researchgate.net |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) | C₁₇H₂₀N₇ | Monoclinic | P2₁/n | - | - | - | - | mdpi.com |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph II) | C₁₇H₂₀N₇ | Monoclinic | C2/c | - | - | - | - | mdpi.com |

| (4Z)-4-{(2-chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C₂₁H₁₆ClN₃O₂ | Monoclinic | - | 17.1008 | 12.4737 | 17.9070 | 111.276 | nih.gov |

Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry studies focusing solely on the compound This compound are not publicly available at this time.

Detailed research findings pertaining to Quantum Chemical Calculations (including Density Functional Theory for geometry optimization and Molecular Electrostatic Potential mapping) and Molecular Modeling and Docking Studies (including ligand-receptor interactions, binding site investigations, and computational studies with specific biological targets such as EGFR, PI3K/AKT/mTOR, FabH, and PTGR2) for this particular molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" in adherence to the provided outline. Fulfilling the request would require speculating or using data from related but distinct compounds, which would violate the core instructions of focusing solely on the specified molecule.

Theoretical and Computational Chemistry Studies of 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for a desired biological effect. For pyrazole (B372694) derivatives, which exhibit a wide range of pharmacological activities including anticancer and anti-inflammatory effects, QSAR is a frequently employed strategy. nih.govnih.gov

A typical QSAR study on pyrazole derivatives involves the development of models using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The robustness and predictive power of these models are rigorously validated using statistical parameters such as the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and external validation on a test set of compounds. eurjchem.com

For instance, in studies on pyrazole-thiazolinone and 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, both 2D and 3D-QSAR models have been developed. nih.govresearchgate.net 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as topological and constitutional descriptors. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D conformation of the molecules and their interaction fields (steric, electrostatic, hydrophobic, etc.). researchgate.netnih.gov

In a hypothetical QSAR study of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid analogues, the goal would be to correlate variations in substituents on the pyrazole ring or the acetic acid side chain with a specific biological activity. The CoMFA and CoMSIA contour maps generated from such a study would provide a visual representation of which regions around the molecule are sensitive to steric bulk, electrostatic charge, and other properties. benthamdirect.com For example, a CoMFA steric contour map might indicate that a bulky substituent at a particular position enhances activity, while an electrostatic map might show that an electropositive potential is favored in another region. nih.gov Such insights are invaluable for designing new derivatives with potentially improved potency.

Table 1: Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Squared Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External Validation r²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

This interactive table summarizes key statistical parameters used to validate the reliability and predictive power of QSAR models.

Cheminformatics Analysis of Molecular Descriptors

Cheminformatics involves the use of computational methods to analyze chemical information. A core component of this is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu These descriptors are the foundation of QSAR models and are crucial for understanding the physicochemical properties that govern a compound's behavior. For a molecule like this compound, a wide array of descriptors can be calculated to characterize its structure.

These descriptors can be broadly categorized:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D structure, including topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific functional groups or pharmacophore points. Studies on pyrazole derivatives have often found that descriptors related to molecular shape, size, and connectivity are significant. nih.govresearchgate.net

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors of molecular shape and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. ucsb.edunih.gov These descriptors are particularly important for understanding chemical reactivity and intermolecular interactions. researchgate.net

In the analysis of pyrazole derivatives, descriptors such as PEOE_VSA (Partial Equalization of Orbital Electronegativities-Van der Waals Surface Area) and BCUT (Burden, Eigenvalue, and Adjacency matrix) have been shown to correlate with biological activity. nih.gov For example, a negative correlation with a descriptor like logP (octanol/water partition coefficient) might suggest that lower lipophilicity is favorable for the activity being studied. nih.gov The analysis of these descriptors helps in building a comprehensive profile of the molecule, allowing researchers to predict properties like solubility, permeability, and potential for biological interactions. This information, combined with QSAR models, provides a powerful in silico platform for the rational design of new chemical entities based on the pyrazole scaffold.

Table 2: Examples of Molecular Descriptors Relevant to Pyrazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The overall size of the molecule. |

| Topological | Kier & Hall Connectivity Indices | Describes the branching and complexity of the molecular structure. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons (reactivity). ucsb.edu |

| Physicochemical | LogP | Represents the lipophilicity or hydrophobicity of the molecule. |

| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | Describes the 3D spatial requirements for steric bulk and charge distribution for optimal biological activity. nih.gov |

This interactive table provides examples of different classes of molecular descriptors and the type of chemical information they represent, which would be calculated in a computational study of this compound.

Analytical Methodologies for 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid, providing the necessary resolution to separate it from complex mixtures and enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Given the compound's polarity, reversed-phase (RP) HPLC is a commonly applied mode. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For polar compounds, ion-pairing agents or specialized columns may be required to achieve adequate retention and sharp peak shapes.

Method parameters must be carefully optimized to achieve the desired separation. Key parameters include the choice of stationary phase (column), mobile phase composition, pH, and detector settings. A UV detector is often suitable for pyrazole-containing compounds due to the heterocycle's UV absorbance. libretexts.org

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 or other reversed-phase columns (e.g., Newcrom R1) are often employed. sielc.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com |

| pH Control | The mobile phase pH is critical to control the ionization state of the amino and carboxylic acid groups, affecting retention. |

| Detection | UV detection, typically in the range of 210-280 nm, is common for aromatic and heterocyclic compounds. libretexts.org |

| Flow Rate | Typically maintained between 0.5 and 1.5 mL/min for analytical columns. |

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netkuleuven.be Electrospray ionization (ESI) is the preferred ionization technique for polar and non-volatile molecules as it gently transfers ions from the liquid phase to the gas phase without significant fragmentation. kuleuven.be

The ESI source can be operated in either positive or negative ion mode. For this compound, positive ion mode would detect the protonated molecule [M+H]⁺, while negative ion mode would detect the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting the precursor ion, fragmenting it through collision-induced dissociation (CID), and monitoring specific product ions. kuleuven.be This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for quantification at very low concentrations. nih.gov

Table 2: Typical LC-ESI-MS/MS Parameters

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. researchgate.net |

| Scan Type | Selected Reaction Monitoring (SRM) for quantification. nih.gov |

| Precursor Ion | [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) of the target analyte. |

| Product Ions | Specific, stable fragment ions generated from the precursor ion. |

| Collision Gas | Typically argon or nitrogen is used to induce fragmentation in the collision cell. kuleuven.be |

| LC Interface | The HPLC system is directly coupled to the mass spectrometer via the ESI probe. |

Derivatization Procedures for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization can enhance chromatographic performance, increase detection sensitivity, and improve mass spectrometric ionization efficiency. nih.govresearchgate.net

The carboxylic acid group can be targeted for derivatization to improve its properties for both HPLC and LC-MS analysis. The primary goals are to increase hydrophobicity for better retention in reversed-phase chromatography and to introduce a tag that is highly responsive to a specific detector. libretexts.orgresearchgate.net

Common derivatization strategies for carboxylic acids include:

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) reduces polarity and increases volatility. colostate.edu Reagents like (trimethylsilyl)diazomethane or alcohols in the presence of an acid catalyst are used. libretexts.orgchromforum.org

Amidation : Reaction with an amine in the presence of a coupling agent forms a less polar amide. This is particularly useful when introducing a fluorescent or electrochemically active amine tag.

Reactions for LC-ESI-MS/MS : Specialized reagents can be used to introduce a permanently charged group or a group that is easily ionizable, thereby enhancing the signal in ESI-MS. nih.gov For instance, reacting the carboxylic acid with 2-picolylamine (PA) in the presence of coupling agents produces a derivative that is highly responsive in positive-ion ESI-MS. nih.gov

Table 3: Common Derivatizing Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Purpose |

|---|---|---|

| Alkylating Agents | Pentafluorobenzyl bromide (PFB-Br) | Introduces a UV-active and electron-capturing group. libretexts.org |

| Diazoalkanes | Diazomethane | Forms methyl esters; reaction is rapid and clean. nih.gov |

| Amines/Hydrazines | 2-Picolylamine (PA) | Enhances positive-ion ESI-MS response significantly. nih.gov |

| Coumarins | Bromomethylcoumarins | Introduces a highly fluorescent tag for fluorescence detection. nih.gov |

Derivatization can also be employed to enhance detection by spectroscopic methods, primarily by introducing a chromophore (for UV-Visible absorption) or a fluorophore (for fluorescence emission). nih.gov This pre-column or post-column derivatization dramatically increases the sensitivity of detection in HPLC systems equipped with UV-Vis or fluorescence detectors. nih.gov

For a compound like this compound, either the amino group or the carboxylic acid group can be targeted. Derivatizing the carboxylic acid with a fluorescent tag, such as an anthracene (B1667546) or coumarin-based reagent, allows for detection at much lower levels than is possible with UV absorbance alone. nih.gov The resulting derivative exhibits the strong spectroscopic properties of the attached tag, which are then used for quantification. Spectroscopic analysis of pyrazole (B372694) derivatives, including techniques like NMR and IR, can confirm the success of the derivatization by showing characteristic signals of the newly formed functional group (e.g., an ester or amide). nih.govmdpi.com

Table 4: Derivatization Reagents for Enhanced Spectroscopic Detection

| Reagent Class | Example Reagent | Target Functional Group | Detection Method |

|---|---|---|---|

| Anthracenes | 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescence |

| Coumarins | 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescence nih.gov |

| Sulfonyl Chlorides | Dansyl chloride | Amino Group | Fluorescence |

| Azobenzenes | 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | Amino Group | UV-Visible researchgate.net |

Future Research Directions and Unexplored Avenues for 2 3 Amino 4 Methyl 1h Pyrazol 1 Yl Acetic Acid

Development of Novel Synthetic Routes and Sustainable Methods

Traditional pyrazole (B372694) synthesis often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid.

Green chemistry principles offer a roadmap for this endeavor. Methodologies such as one-pot, multicomponent reactions, which reduce waste by minimizing intermediate purification steps, are highly desirable. The use of alternative energy sources like microwave and ultrasound irradiation can accelerate reaction times and improve yields. Furthermore, exploring green solvents, particularly water-based systems, could significantly reduce the environmental impact of the synthesis. The development of reusable, heterogeneous catalysts could also enhance the sustainability and cost-effectiveness of the production process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Multicomponent Reactions | Improved atom economy, reduced waste, operational simplicity. | Designing a convergent synthesis from simple, readily available precursors. |

| Microwave/Ultrasound-Assisted Synthesis | Dramatically reduced reaction times, often higher yields, enhanced reaction rates. | Optimization of reaction conditions (power, temperature, time) for maximal efficiency. |

| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents, lower cost, improved safety profile. | Identifying suitable catalysts or hydrotropes to overcome solubility challenges of organic reactants in water. |

| Continuous-Flow Chemistry | Enhanced safety for handling reactive intermediates, improved scalability and reproducibility, precise control over reaction parameters. | Developing a robust flow-based process from starting materials to the final product. |

Exploration of Advanced Derivatization for Targeted Biological Probes

The bifunctional nature of this compound makes it an ideal scaffold for creating specialized molecular tools for chemical biology. The primary amino group and the carboxylic acid handle are amenable to a wide range of chemical modifications, allowing for the attachment of various reporter groups or affinity tags.

Future work could focus on synthesizing derivatives that can function as biological probes to investigate cellular processes. For instance, coupling the molecule to a fluorophore could enable the visualization of its localization within cells and tissues. Attaching biotin (B1667282) would allow for affinity-based purification of its molecular targets. The pyrazole core itself can be part of a fluorophore system, whose properties could be modulated by its biological environment. Such probes would be invaluable for identifying protein binding partners and elucidating the compound's mechanism of action.

| Derivatization Approach | Functional Group Targeted | Potential Application | Example Tag |

|---|---|---|---|

| Fluorescent Labeling | Amino or Carboxylic Acid | Bioimaging and tracking subcellular localization. | Fluorescein, Rhodamine, NBD (Nitrobenzofurazan) |

| Affinity Tagging | Amino or Carboxylic Acid | Target identification and pull-down assays. | Biotin, Desthiobiotin |

| Photoaffinity Labeling | Amino or Carboxylic Acid | Covalently capturing binding partners upon photoactivation. | Benzophenone, Diazirine |

| Covalent Warhead Attachment | Amino or Carboxylic Acid | Creating targeted covalent inhibitors for enzymes like kinases. | Acrylamide, Chloroacetamide |

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

Given the broad spectrum of biological activities reported for aminopyrazole derivatives—including anticancer, anti-inflammatory, and enzyme inhibitory effects—a key future direction is to thoroughly investigate the molecular mechanisms of action for derivatives of this compound.

Initial research should involve screening a library of its derivatives against a panel of disease-relevant targets, particularly protein kinases, which are common targets for pyrazole-based compounds. For example, aminopyrazoles have been identified as inhibitors of Janus kinases (JAKs), p38 MAP kinase, and Fibroblast Growth Factor Receptors (FGFRs). Subsequent studies should employ a range of biochemical and cell-based assays to validate initial hits. Techniques such as Western blotting can confirm the inhibition of specific signaling pathways in cells, while molecular docking studies can provide theoretical insights into the binding modes of these compounds with their protein targets. It is also crucial to investigate the metabolic fate of this compound class, as aminopyrazoles have the potential to be bioactivated into reactive metabolites.

| Potential Molecular Target Class | Rationale | Investigative Methods |

|---|---|---|

| Protein Kinases (e.g., JAKs, FGFRs, p38) | Aminopyrazole is a known "privileged scaffold" for kinase inhibitors. | Enzymatic assays, cell-based phosphorylation assays (Western Blot), molecular docking. |

| Cyclooxygenase (COX) Enzymes | Many pyrazole-containing drugs are anti-inflammatory agents (e.g., Celecoxib). | In vitro COX inhibition assays, cellular prostaglandin (B15479496) production assays. |

| DNA Gyrase / Topoisomerase | Some aminopyrazole derivatives exhibit antibacterial activity by targeting these enzymes. | Enzymatic inhibition assays, antibacterial susceptibility testing. |

| Metabolic Enzymes (e.g., Cytochrome P450) | To assess the potential for metabolic bioactivation and drug-drug interactions. | In vitro human liver microsome studies, reactive metabolite trapping assays. |

Applications as Building Blocks in Chemical Biology and Materials Science

The structural attributes of this compound make it a valuable building block for constructing more complex molecular architectures. Its polyfunctional nature, with multiple nucleophilic sites, allows for its use in the synthesis of fused heterocyclic systems such as pyrazolopyrimidines or pyrazolopyridines, which are themselves of significant pharmacological interest.

In chemical biology, the compound could serve as a core scaffold for combinatorial libraries. By systematically modifying the amino and carboxylic acid groups, large collections of related molecules can be generated and screened for novel biological activities. This approach accelerates the discovery of new lead compounds for drug development.

In materials science, N-heterocyclic compounds are explored for a variety of applications, from functional polymers to coordination complexes. The pyrazole nucleus can act as a ligand for metal ions, and the carboxylic acid provides a secondary coordination or reaction site. This suggests unexplored potential for this compound as a monomer in the synthesis of novel polymers or as a linker in the design of metal-organic frameworks (MOFs) with unique catalytic or sorption properties.

| Field | Application | Rationale | Future Research Goal |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for Fused Heterocycles | The aminopyrazole moiety is a precursor for pyrazolopyrimidines and other bioactive systems. | Synthesize and screen novel fused systems for therapeutic potential. |

| Chemical Biology | Combinatorial Library Synthesis | Two distinct functional handles (amine, carboxylic acid) allow for diverse and systematic derivatization. | Generate and screen libraries to identify new biologically active small molecules. |

| Materials Science | Monomer for Functional Polymers | The bifunctional nature allows for incorporation into polymer chains via polyamidation or other polymerization reactions. | Synthesize and characterize polymers with novel thermal, optical, or electronic properties. |

| Coordination Chemistry | Ligand for Metal-Organic Frameworks (MOFs) | The pyrazole nitrogen atoms and carboxylate group can coordinate with metal centers to form extended networks. | Design and synthesize novel MOFs for applications in catalysis, gas storage, or separation. |

Q & A

Q. What are the key synthetic pathways for 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Pyrazole ring formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., diketones or aldehydes) to form the 3-amino-4-methylpyrazole core.

- Acetic acid moiety introduction : Alkylation or substitution reactions (e.g., using bromoacetic acid derivatives) to attach the acetic acid group to the pyrazole nitrogen .

- Optimization : Reaction conditions such as temperature (e.g., reflux at 80–100°C), pH control, and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields. Solvents like dimethylformamide (DMF) or acetonitrile are often used .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic methods : NMR (¹H, ¹³C) to verify connectivity of the pyrazole ring and acetic acid group. IR spectroscopy identifies functional groups (e.g., NH₂, COOH) .

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What functional groups in the molecule influence its reactivity and stability?

- 3-Amino group : Participates in hydrogen bonding and nucleophilic reactions (e.g., acylation, Schiff base formation).

- Acetic acid moiety : Enables salt formation (e.g., sodium salts for solubility) and conjugation with biomolecules via carbodiimide coupling .

- Pyrazole ring : Aromatic stability and potential for electrophilic substitution at the methyl group .

Advanced Research Questions

Q. How can reaction intermediates be stabilized to avoid degradation during synthesis?

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., diazotization or cyclization).

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent unwanted side reactions .

- In-situ monitoring : Techniques like TLC or inline IR spectroscopy help detect intermediate stability .

Q. What are common side reactions in the synthesis, and how are they mitigated?

- Oligomerization : Occurs during pyrazole ring formation due to excess hydrazine. Mitigated by stoichiometric control and slow reagent addition .

- Ester hydrolysis : If using ester-protected intermediates, acidic/basic conditions may hydrolyze the ester. Buffered pH (6–7) and short reaction times are recommended .

- Oxidation of NH₂ : Prevented by degassing solvents and using antioxidants like BHT .

Q. How does the compound interact with biological targets, and what assays are used to study this?

- Enzyme inhibition : The pyrazole core may bind to ATP-binding pockets in kinases. Assays include fluorescence polarization or radiometric kinase activity tests .

- Receptor binding : Fluorescence anisotropy or SPR (surface plasmon resonance) to measure affinity for targets like GPCRs .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after treating cell lines (e.g., HEK293 or HeLa) .

Q. How can contradictions in reported bioactivity data be resolved?

- Batch variability : Ensure consistent purity (>98%) and confirm stereochemistry (via X-ray crystallography or CD spectroscopy) .

- Assay conditions : Standardize buffer pH, ionic strength, and temperature across studies. For example, kinase inhibition assays are sensitive to ATP concentration .

- Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl substitutions) to identify critical functional groups .

Methodological Considerations

Q. What computational tools are used to model interactions between this compound and proteins?

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites.

- MD simulations : GROMACS or AMBER for studying stability of ligand-protein complexes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.